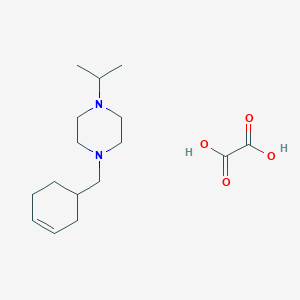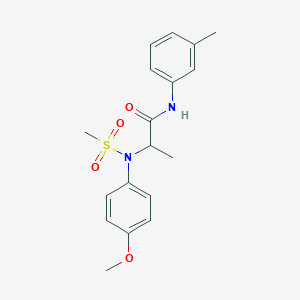![molecular formula C18H20N2O3 B5148878 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B5148878.png)
3-{[(4-isopropylphenoxy)acetyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-isopropylphenoxy)acetyl]amino}benzamide, also known as IPABA, is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. IPABA is a benzamide derivative that has been synthesized through a series of chemical reactions.
科学研究应用
3-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide is its use as an anti-cancer agent. Several studies have shown that 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide has also been studied for its potential use as an anti-inflammatory agent, with promising results.
作用机制
The mechanism of action of 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide is not fully understood. However, studies have shown that 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide inhibits the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation and cancer cell growth. 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide inhibits the activity of COX-2 and PLA2, which are involved in the production of inflammatory mediators. 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inhibiting cell proliferation.
实验室实验的优点和局限性
One of the advantages of using 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. Additionally, 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of using 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide. One area of research is the development of more efficient synthesis methods for 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide, which could lead to increased production and availability of the compound. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide and its potential therapeutic applications. Finally, the development of 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide analogs with improved solubility and potency could lead to the development of more effective anti-cancer and anti-inflammatory agents.
合成方法
3-{[(4-isopropylphenoxy)acetyl]amino}benzamide is synthesized through a multi-step chemical reaction process, starting with the reaction of 4-isopropylphenol with acetic anhydride to form 4-(acetyloxy)-isopropylphenol. The resulting compound is then reacted with phosgene to form 4-(chlorocarbonyl)-isopropylphenol, which is then reacted with 3-aminobenzoic acid to form 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide.
属性
IUPAC Name |
3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)13-6-8-16(9-7-13)23-11-17(21)20-15-5-3-4-14(10-15)18(19)22/h3-10,12H,11H2,1-2H3,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWYAWVYNRZQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5148803.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5148826.png)

![2,2'-oxybis{N'-[4-(diethylamino)benzylidene]acetohydrazide}](/img/structure/B5148830.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B5148831.png)
![3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)
![5-[2-(benzoyloxy)ethyl]-3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5148845.png)

![N~1~-(sec-butyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)
![propyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5148877.png)
![4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B5148879.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5148892.png)
![methyl 1-adamantyl[(trifluoroacetyl)amino]acetate](/img/structure/B5148909.png)